molecular formula C12H14N2OS B7625589 2-Methylsulfanyl-3-propan-2-ylquinazolin-4-one

2-Methylsulfanyl-3-propan-2-ylquinazolin-4-one

Cat. No.: B7625589
M. Wt: 234.32 g/mol
InChI Key: BZXFPKZITFPKJV-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-3-propan-2-ylquinazolin-4-one is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Preparation Methods

The synthesis of 2-Methylsulfanyl-3-propan-2-ylquinazolin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with isopropyl isothiocyanate, followed by cyclization to form the quinazoline ring. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or acetonitrile . Industrial production methods often utilize microwave-assisted synthesis or metal-catalyzed reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

2-Methylsulfanyl-3-propan-2-ylquinazolin-4-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-3-propan-2-ylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer growth . Additionally, the compound can induce the production of reactive oxygen species, leading to oxidative stress and cell death in cancer cells .

Comparison with Similar Compounds

2-Methylsulfanyl-3-propan-2-ylquinazolin-4-one can be compared with other quinazoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives.

Properties

IUPAC Name

2-methylsulfanyl-3-propan-2-ylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-8(2)14-11(15)9-6-4-5-7-10(9)13-12(14)16-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXFPKZITFPKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2N=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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